Ethyl 2-(benzyloxy)benzoate

Description

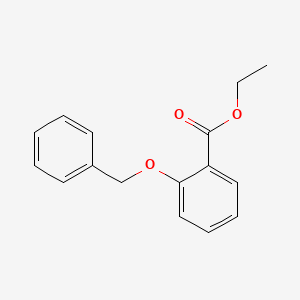

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-18-16(17)14-10-6-7-11-15(14)19-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOMWIXHFKAFOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323390 | |

| Record name | Ethyl 2-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63888-93-7 | |

| Record name | NSC403887 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Benzyloxy Benzoate

Hydrolysis and Saponification Reactions of the Ester Linkage

The ester group in ethyl 2-(benzyloxy)benzoate is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-(benzyloxy)benzoic acid and ethanol (B145695).

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates ethanol to form the carboxylic acid. This reaction is reversible and typically requires heating to proceed at a reasonable rate. chegg.com

Base-Catalyzed Hydrolysis (Saponification): Saponification is the irreversible hydrolysis of the ester using a base, such as sodium hydroxide (B78521) (NaOH). doubtnut.com The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide anion, which is a strong base and subsequently deprotonates the newly formed carboxylic acid to yield the carboxylate salt (sodium 2-(benzyloxy)benzoate) and ethanol. doubtnut.com Acidification of the reaction mixture in a subsequent step is required to protonate the carboxylate and isolate the 2-(benzyloxy)benzoic acid. sserc.org.uk The saponification of ethyl benzoate (B1203000) is a well-established procedure, often requiring refluxing with aqueous NaOH until the ester layer disappears. sserc.org.uk

| Reaction | Reagents and Conditions | Products | Typical Yield |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, heat | 2-(Benzyloxy)benzoic acid, Ethanol | Variable (Equilibrium) |

| Basic Hydrolysis (Saponification) | NaOH (aq), reflux | Sodium 2-(benzyloxy)benzoate, Ethanol | High (e.g., 88-94% for similar esters ) |

| This table presents typical conditions for ester hydrolysis based on general procedures for benzoate esters. |

Aromatic Substitution Reactions on the Benzoate Ring

Electrophilic aromatic substitution (EAS) reactions on the benzoate ring of this compound are governed by the directing effects of the two substituents. The benzyloxy group (-OCH₂C₆H₅) is an ortho-, para-directing activator, while the ethyl carboxylate group (-COOEt) is a meta-directing deactivator. The activating effect of the benzyloxy group generally dominates, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5).

Transformations of the Benzyl (B1604629) Ether Moiety

The benzyl ether group in this compound is a common protecting group for the phenolic hydroxyl group and can be cleaved under various conditions to yield ethyl 2-hydroxybenzoate (ethyl salicylate).

Catalytic Hydrogenolysis: The most common method for benzyl ether cleavage is catalytic hydrogenation. organic-chemistry.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. sciforum.netscirp.org The reaction proceeds under mild conditions and results in the formation of ethyl 2-hydroxybenzoate and toluene. organic-chemistry.org This method is often chemoselective, though care must be taken if other reducible functional groups are present in the molecule. sciforum.net

Acidic Cleavage: Strong acids can also cleave benzyl ethers, although this method is less common as it requires harsh conditions that may not be compatible with other functional groups in the molecule, such as the ester linkage. organic-chemistry.org

Oxidative Cleavage: Oxidizing agents can also be used to remove the benzyl group. wikipedia.org For example, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is an effective reagent for cleaving benzyl ethers, particularly substituted ones like p-methoxybenzyl (PMB) ethers. organic-chemistry.org

| Method | Reagents and Conditions | Products |

| Catalytic Hydrogenolysis | H₂, Pd/C, solvent (e.g., Ethanol, Ethyl Acetate) | Ethyl 2-hydroxybenzoate, Toluene |

| Acidic Cleavage | Strong acids (e.g., HBr, HI) | Ethyl 2-hydroxybenzoate, Benzyl halide |

| Oxidative Cleavage | DDQ, MeCN, photoirradiation | Ethyl 2-hydroxybenzoate, Benzaldehyde |

| This table outlines common methods for the cleavage of benzyl ethers. organic-chemistry.orgwikipedia.org |

Derivatization Reactions and Functional Group Interconversions

This compound can serve as a starting material for the synthesis of various derivatives through functional group interconversions.

Amide Formation: The ester can be converted into an amide. This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, 2-(benzyloxy)benzoic acid. The acid can then be activated (e.g., by conversion to an acid chloride) and reacted with an amine to form the desired amide. nih.gov

Reduction to Alcohol: The ester functional group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which would yield [2-(benzyloxy)phenyl]methanol. This reaction must be carried out under anhydrous conditions.

Transesterification: The ethyl ester can be converted to other esters by heating with a different alcohol in the presence of an acid or base catalyst.

Derivatization via Benzyl Ether Cleavage: As mentioned in section 3.3, cleavage of the benzyl ether reveals a phenolic hydroxyl group. This hydroxyl group can then undergo further reactions, such as acylation or alkylation, to produce a wide range of derivatives.

These interconversions allow for the strategic modification of the molecule to build more complex structures. dokumen.pubvanderbilt.edu

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity of this compound.

Kinetics: The rate of reactions, such as saponification, is influenced by factors like temperature, concentration of reactants, and the presence of a catalyst. Kinetic studies on the saponification of ethyl benzoate have shown that the reaction rate can be determined by monitoring the disappearance of the ester or the formation of the product over time. researchgate.net The use of techniques like ultrasound irradiation has been shown to significantly reduce reaction times for the synthesis of related compounds, indicating an increase in reaction kinetics. nih.govsciforum.net For example, in the synthesis of azetidin-2-one (B1220530) derivatives from a related benzohydrazide, ultrasonic irradiation reduced reaction times from 6-8 hours (conventional refluxing) to approximately 2 hours. nih.gov

Thermodynamics: Thermodynamic studies can reveal information about the energy changes and stability of the system. For instance, studies on binary mixtures of ethyl benzoate with alcohols have been conducted to determine excess thermodynamic properties like excess molar volume (VE) and deviations in viscosity (Δη). tobreg.org These parameters provide information about the nature and strength of intermolecular interactions between the component molecules in the solution, which can influence reaction pathways and equilibria. tobreg.orgnih.gov While specific thermodynamic data for reactions of this compound are not readily available in the literature, the principles can be applied to understand the energetic favorability of its transformations. For example, the hydrolysis of an ester is an exothermic process, and the equilibrium position is dependent on the relative stability of reactants and products.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the precise architecture of ethyl 2-(benzyloxy)benzoate can be mapped out.

High-Resolution Proton (¹H) NMR Spectroscopy

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For this compound, the spectrum reveals distinct signals corresponding to the aromatic protons of both the benzoate (B1203000) and benzyl (B1604629) groups, as well as the aliphatic protons of the ethyl and benzylic ether moieties.

The aromatic region of the spectrum is complex due to the overlapping signals of the seven protons on the two phenyl rings. These protons typically appear as a multiplet in the range of δ 7.20-7.87 ppm. The protons of the ethyl group are characterized by a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom of the ester typically resonate as a quartet, while the terminal methyl protons (-CH₃) appear as a triplet. The benzylic protons (-CH₂-) of the ether linkage are observed as a singlet. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.36 | t | 3H | -OCH₂CH₃ |

| 4.34 | q | 2H | -OCH₂ CH₃ |

| 5.20 | s | 2H | -OCH₂ Ph |

| 7.01-7.87 | m | 9H | Ar-H |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency. "t" denotes a triplet, "q" a quartet, "s" a singlet, and "m" a multiplet.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum shows signals for the carbonyl carbon of the ester group, the aromatic carbons, the benzylic ether carbon, and the carbons of the ethyl group. The carbonyl carbon is typically found in the downfield region of the spectrum. The aromatic carbons produce a cluster of signals, and their specific assignments can be aided by computational predictions and 2D NMR techniques. The carbons of the ethyl group and the benzylic ether appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 14.4 | -OCH₂C H₃ |

| 61.0 | -OC H₂CH₃ |

| 70.3 | -OC H₂Ph |

| 112.4 - 137.2 | C -aromatic |

| 155.9 | Quaternary C -aromatic |

| 166.8 | C =O |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. mnstate.edu In this compound, COSY would show a cross-peak between the quartet and triplet of the ethyl group, confirming their connectivity. It would also help to trace the coupling networks within the aromatic rings. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. ustc.edu.cncolumbia.edu The HSQC or HMQC spectrum of this compound would show cross-peaks connecting the proton signals to their corresponding carbon signals, allowing for unambiguous assignment of the carbon spectrum. rsc.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. ustc.edu.cncolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. researchgate.netrsc.org For instance, an HMBC spectrum would show a correlation from the benzylic protons to the aromatic carbons of the benzoate ring, confirming the ether linkage. It would also show correlations from the ethyl group protons to the carbonyl carbon. iranchembook.ir

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected for the C=O stretching vibration of the ester group, typically appearing around 1720 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would also be present. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and benzyl groups appear just below 3000 cm⁻¹. The spectrum would also show characteristic peaks for aromatic C=C stretching in the 1600-1450 cm⁻¹ region. rsc.org

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1100 | Strong | C-O Stretch (Ether) |

Note: The wavenumbers are approximate and can vary based on the sample preparation method.

Raman Spectroscopy for Molecular Vibrational Dynamics

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show the characteristic C=O stretching band, although it might be weaker than in the IR spectrum. The aromatic ring vibrations, especially the symmetric "ring breathing" mode, would likely give a strong signal in the Raman spectrum. guidechem.com This technique can provide further insights into the conformational dynamics of the molecule in different physical states.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a parent ion, which allows for the determination of its elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₆H₁₆O₃), the exact mass can be calculated and compared against experimental values, often obtained using an electrospray ionization (ESI) source. nih.govrsc.orgjst.go.jp The close correlation between the calculated and found mass confirms the molecular formula and rules out potential byproducts or impurities. HRMS analyses are frequently performed using time-of-flight (TOF) analyzers, such as in a Q-Tof Premier mass spectrometer. rsc.org

The expected HRMS data for various adducts of this compound are presented below. The comparison between theoretical and observed mass provides unequivocal evidence of the compound's identity. nih.gov

Table 1: Representative HRMS Data for this compound (C₁₆H₁₆O₃)

| Ion Formula | Adduct | Calculated m/z | Found m/z |

|---|---|---|---|

| [C₁₆H₁₆O₃+H]⁺ | Protonated | 257.1172 | 257.1170 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, allowing them to be observed as intact ions with minimal fragmentation. nih.gov In the positive ion mode, ESI-MS analysis of this compound would typically reveal a prominent peak corresponding to the protonated molecule [M+H]⁺. For the related compound Ethyl 2-(benzyloxy)-4-methylbenzoate, an ESI-MS peak at m/z 271.12 is observed, consistent with its [M+H]⁺ ion. vulcanchem.com Given the molecular weight of this compound is 256.28 g/mol , the primary ion expected in its ESI-MS spectrum would be at approximately m/z 257.12. Other adducts, such as the sodiated molecule [M+Na]⁺, may also be observed depending on the purity of the solvents used. nih.gov

Table 2: Expected ESI-MS Signals for this compound

| Description | Ion Type | Expected m/z |

|---|---|---|

| Protonated Molecule | [M+H]⁺ | ~257.12 |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a solid. tugraz.at

Single-crystal X-ray crystallography provides definitive proof of a molecule's structure, including its connectivity, conformation, and stereochemistry. tugraz.at The analysis yields precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com For this compound, this technique would confirm the spatial arrangement of the ethyl ester and benzyloxy groups relative to the central benzoate ring. In related crystal structures, such as 2-(benzenecarbothioyloxy)ethyl benzoate, molecules can exhibit an all-trans structure. iucr.org The bond lengths within the molecule would reveal details about its electronic structure; for instance, the C=O bond of the ester is expected to be significantly shorter than the C-O single bonds, and the C-C bonds within the aromatic rings would display lengths characteristic of delocalized π systems. mdpi.com

Table 3: Expected Bond Parameters for this compound

| Parameter | Bond/Angle | Functional Group | Expected Value |

|---|---|---|---|

| Bond Length | C=O | Ester Carbonyl | ~1.21 Å |

| Bond Length | C-O | Ester | ~1.34 Å |

| Bond Length | O-CH₂ | Ethyl Ester | ~1.45 Å |

| Bond Length | C-O | Benzyloxy Ether | ~1.37 Å |

| Bond Length | C-C | Aromatic Ring | ~1.39 Å |

| Bond Angle | O=C-O | Ester | ~123° |

| Bond Angle | C-O-C | Ether | ~118° |

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal lattice. nih.govresearchgate.netiucr.org The surface is mapped with properties like d_norm, where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts at the van der Waals distance, and blue regions show longer contacts. nih.govresearchgate.net

The most significant contributions to the crystal packing are expected to be:

H···H Interactions : Typically, these are the most abundant contacts, arising from the numerous hydrogen atoms on the periphery of the molecule. iucr.orgiucr.org

C···H/H···C Interactions : These represent a large portion of the surface and are characteristic of van der Waals forces and potential weak C-H···π interactions between an aliphatic or aromatic C-H bond and a phenyl ring. nih.goviucr.org

O···H/H···O Interactions : These contacts are crucial and signify the presence of weak C-H···O hydrogen bonds, likely involving the carbonyl and ether oxygen atoms as acceptors. nih.goviucr.org These interactions often link molecules into chains or more complex networks. iucr.org

C···C Interactions : A smaller contribution may come from π-π stacking interactions between the phenyl rings of adjacent molecules, which helps to consolidate the packing structure. nih.gov

Table 4: Predicted Hirshfeld Surface Fingerprint Contributions for this compound

| Interaction Type | Description | Predicted Contribution |

|---|---|---|

| H···H | van der Waals contacts between hydrogen atoms | ~35-45% |

| C···H / H···C | Interactions involving carbon and hydrogen atoms | ~30-40% |

| O···H / H···O | Weak C-H···O hydrogen bonds | ~10-20% |

Computational Chemistry and Molecular Modeling of Ethyl 2 Benzyloxy Benzoate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ethyl 2-(benzyloxy)benzoate, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are instrumental in predicting its molecular geometry and electronic characteristics. nih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in the this compound molecule. This process identifies the conformation with the minimum energy. Conformational analysis involves exploring the various spatial arrangements of the molecule that arise from the rotation around its single bonds. inoe.ro

Table 1: Representative Theoretical Geometric Parameters for Benzoate (B1203000) Esters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | ~1.21 | ||

| C-O (ester) | ~1.34 | ||

| O-C (ethyl) | ~1.45 | ||

| C-C (aromatic) | ~1.39 - 1.41 | ||

| C-O-C | ~117 | ||

| O=C-O | ~124 | ||

| C-C-O (ester) | ~112 | ||

| Aromatic Ring-Ester Group | Variable | ||

| Benzyloxy-Aromatic Ring | Variable |

Note: These are typical values for benzoate esters calculated using DFT methods and may vary slightly for this compound. scholarsresearchlibrary.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxiapptec.com

The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability. A larger energy gap suggests higher stability and lower chemical reactivity. wuxiapptec.com For aromatic esters, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO may be centered on the carbonyl group and adjacent atoms. nih.govvjst.vn In similar benzyloxy-containing compounds, the electron density in the HOMO is often concentrated on the biphenyl (B1667301) rings. nih.gov The HOMO-LUMO energy gap for related structures has been calculated to be in the range of 3.17 eV to 4.3337 eV. nih.govresearchgate.net

Table 2: Theoretical Frontier Molecular Orbital Energies for a Related Benzyloxy Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.72 |

| LUMO | -5.55 |

| Energy Gap (ΔE) | 3.17 |

Data from a study on 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate. researchgate.net

Vibrational Frequency Calculations and Theoretical Spectra Prediction

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netnih.gov The calculations are typically performed at the same level of theory as the geometry optimization. scholarsresearchlibrary.com

A comparison between the calculated and experimental spectra can confirm the optimized molecular structure. researchgate.net For benzoate esters, characteristic vibrational frequencies include the C=O stretching of the ester group, typically observed around 1720–1740 cm⁻¹, and aromatic C-H stretching vibrations.

Table 3: Representative Calculated Vibrational Frequencies for Benzoate Esters

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2900 - 3000 |

| C=O Stretch (Ester) | ~1730 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Ester) | 1100 - 1300 |

Note: These are typical ranges for benzoate esters. The exact values for this compound would require specific calculations. scholarsresearchlibrary.comnih.gov

Electrostatic Potential (ESP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. readthedocs.io It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. mdpi.com In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.govmdpi.com

For a molecule like this compound, the negative potential is expected to be concentrated around the oxygen atoms of the ester and ether functionalities, making them sites for electrophilic interaction. nih.gov The hydrogen atoms of the aromatic rings would exhibit a positive potential. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and stability of this compound in different environments, such as in solution. mdpi.com

Conformational Flexibility and Stability in Solution

MD simulations allow for the exploration of the conformational landscape of this compound in a solvent, providing a more realistic representation of its behavior than in the gas phase. nih.gov These simulations can reveal how the molecule's conformation changes over time and identify the most stable and populated conformational states in solution. nih.gov The flexibility of the benzyl (B1604629) and ethyl groups can be analyzed by monitoring the fluctuations of dihedral angles and interatomic distances throughout the simulation. tib.eu This information is crucial for understanding how the molecule might interact with other molecules in a biological or chemical system.

Intermolecular Interaction Analysis (e.g., hydrogen bonding, π-π stacking)

The analysis of intermolecular interactions is crucial for understanding the solid-state packing, crystal morphology, and physical properties of a compound. For this compound, these interactions are primarily non-covalent, consisting of hydrogen bonds and π-π stacking, which can be computationally investigated using methods like Hirshfeld surface analysis.

Hydrogen Bonding: While this compound lacks classic hydrogen bond donors like -OH or -NH, it can participate in weak C—H⋯O hydrogen bonds. The oxygen atoms of the ester carbonyl group and the benzyloxy ether linkage are potential hydrogen bond acceptors, while aromatic and aliphatic C-H groups can act as donors. In crystal structures of similar compounds, such as 4'-(benzyloxy)-biphenyl-4-carboxylic acid and 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, C—H⋯O interactions are observed to link molecules into larger supramolecular assemblies. iucr.orgresearchgate.net

π-π Stacking: The molecule contains two aromatic rings—the phenyl ring of the benzoate moiety and the phenyl ring of the benzyl group. These rings facilitate π-π stacking interactions, which are significant in stabilizing the crystal lattice. nih.gov Studies on analogous structures, like naphthalene-2,3-diyl bis(3-benzyloxy)benzoate, confirm the presence of π–π stacking interactions that contribute to the formation of a three-dimensional network. iucr.org The benzyloxy group, in particular, is noted for its role in enabling π-π stacking with biological targets or other molecules.

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within a crystal. The analysis maps properties onto the surface, with red spots indicating close contacts, typically hydrogen bonds. Two-dimensional fingerprint plots are derived from the surface, providing a quantitative summary of each type of interaction. For closely related benzyloxy benzoate derivatives, Hirshfeld surface analysis reveals the dominant contributions to crystal packing. iucr.orgresearchgate.net The major interactions are typically H···H, C···H/H···C, and O···H/H···O contacts. iucr.orgiucr.org Energy framework calculations, often performed alongside this analysis, show that dispersion forces are the most significant contributors to the total interaction energy in these types of structures. iucr.org

The following table, based on data from analogous compounds, illustrates the typical percentage contributions of various intermolecular contacts as determined by Hirshfeld surface analysis. iucr.orgresearchgate.netiucr.org

| Interaction Type | Typical Contribution (%) | Description |

| H···H | 35 - 43% | Represents the most abundant, though weakest, contacts on the molecular surface. |

| C···H / H···C | 34 - 41% | Corresponds to C-H···π interactions and general van der Waals forces. |

| O···H / H···O | 11 - 18% | Quantifies the presence of C-H···O hydrogen bonds. |

| C···C | ~5% | Indicates the presence of π-π stacking interactions. |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to develop mathematical models that correlate the chemical structure of a compound with its macroscopic properties. researchgate.netunimore.it These models are invaluable for predicting the physicochemical properties of new or untested molecules, thereby streamlining research and development. plos.org

A QSPR study on this compound would involve calculating a wide range of molecular descriptors and using statistical methods, such as multiple linear regression (MLR), to build a predictive model for a specific property. researchgate.net

Molecular Descriptors: A successful QSPR model relies on the selection of relevant descriptors that encode structural information. For this compound, these would include:

Topological Descriptors: Indices that describe the atomic connectivity and branching of the molecule.

Geometrical Descriptors: Parameters related to the 3D shape of the molecule, such as molecular surface area and volume.

Electronic Descriptors: Properties like dipole moment and polarizability that describe the electron distribution.

Quantum-Chemical Descriptors: Values derived from quantum calculations, such as the energy of frontier molecular orbitals (HOMO/LUMO) and partial atomic charges. unimore.it

Predicted Properties: QSPR models can be developed to predict a variety of physicochemical properties relevant to a compound's application and behavior, including:

Boiling Point

Solubility

Viscosity

Refractive Index

Partition Coefficient (e.g., logP) unimore.it

While specific QSPR models for this compound are not prominently featured in the literature, the table below illustrates a hypothetical QSPR model for predicting a property like the n-octanol-water partition coefficient (logP). The model would take the form of an equation: logP = c0 + (c1 * Descriptor A) + (c2 * Descriptor B) + ...

| Descriptor Type | Example Descriptor | Hypothetical Value | Role in Model |

| Constitutional | Molecular Weight | 256.3 g/mol | Relates to molecular size. |

| Geometrical | Topological Polar Surface Area (TPSA) | 35.5 Ų | Influences solubility and permeability. |

| Electronic | Dipole Moment | ~2.5 D | Accounts for molecular polarity. |

| Topological | Wiener Index | 1350 | Describes molecular branching. |

Prediction of Reactivity Descriptors and Reaction Pathways

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules and elucidating potential reaction pathways. For this compound, this involves the calculation of reactivity descriptors and the modeling of reaction mechanisms using methods like Density Functional Theory (DFT). iucr.org

Reactivity Descriptors: Global reactivity descriptors are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. Regions of high HOMO density indicate likely sites for electrophilic attack.

LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. iucr.org

For benzyloxy benzoate derivatives, DFT calculations (e.g., at the B3LYP/6–311+G(d,p) level) show that the HOMO is often localized on the electron-rich aromatic rings, while the LUMO density is concentrated on the benzoate portion. iucr.org

The following table presents plausible DFT-calculated reactivity descriptors for this compound, based on values reported for similar molecular structures. iucr.orgresearchgate.net

| Descriptor | Plausible Calculated Value | Interpretation |

| EHOMO | -6.1 to -6.4 eV | Indicates electron-donating capability, likely from the aromatic rings. |

| ELUMO | -1.7 to -2.0 eV | Indicates electron-accepting capability, likely at the ester group. |

| HOMO-LUMO Gap (ΔE) | ~4.1 to 4.4 eV | Suggests a relatively stable molecule with moderate reactivity. |

Prediction of Reaction Pathways: Computational modeling can be used to map the potential energy surface of a chemical reaction, identifying transition states and intermediates to determine the most favorable pathway. frontiersin.org For this compound, a key reaction pathway amenable to computational study is the base-catalyzed hydrolysis of the ester group. researchgate.net

This reaction would proceed via a two-step mechanism:

Nucleophilic Attack: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This is often the rate-limiting step.

Intermediate Decomposition: The tetrahedral intermediate collapses, expelling the ethoxide leaving group to form a carboxylate anion and ethanol (B145695). researchgate.net

First-principles molecular dynamics simulations can be employed to study such reactions in an explicit solvent environment, providing detailed insight into the reaction mechanisms and the energy barriers involved. rsc.org Other potential reactions that could be modeled include electrophilic substitution on the aromatic rings or nucleophilic substitution at the benzylic carbon.

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

This compound and its derivatives are instrumental in constructing intricate molecular architectures. The benzyloxy group serves as a versatile protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, while the ethyl ester provides a reactive site for further modifications.

The compound serves as a crucial starting material for the synthesis of scaffolds with potential therapeutic applications. Researchers have utilized the 2-(benzyloxy)benzoate framework to construct novel molecules for drug discovery programs. For instance, 2-(benzyloxy)benzohydrazide, derived from mthis compound, is a key intermediate in the synthesis of isatin (B1672199) derivatives that have been evaluated for antidepressant activities. Similarly, benzyloxy-4-oxopyridin benzoate derivatives have been synthesized and investigated for their antimalarial and antiproliferative properties. These examples underscore the role of the benzyloxy-benzoate motif as a foundational element for building molecules with significant biological potential.

Table 1: Examples of Pharmaceutically Relevant Scaffolds from Benzyloxy-Benzoate Precursors

| Precursor | Synthesized Scaffold | Potential Application |

| Mthis compound | Isatin derivatives bearing Schiff bases | Antidepressant |

| Benzylmaltol (a benzyloxy derivative) | Benzyloxy-4-oxopyridin benzoate derivatives | Antimalarial, Antiproliferative |

| 2-(Benzyloxy)aniline | N-Benzoyl-2-hydroxybenzamides | Antiprotozoal |

While direct use of this compound in natural product synthesis is not widely documented, structurally related compounds are pivotal in the total synthesis of complex natural molecules. A notable example is the synthesis of zearalane (B1216718) derivatives, a class of compounds related to the mycotoxin zearalenone. In a patented synthetic route, a key intermediate, ethyl 2,4-bis(benzyloxy)-6-(10-hydroxydecyl)-benzoate, is cyclized to form the core macrocyclic lactone structure of norzearalane II. google.com This demonstrates the strategic importance of the benzyloxy-protected resorcylate framework in constructing the complex architecture of these natural products. google.com

Contributions to the Development of Functional Materials

The rigid aromatic core and the flexible benzyloxy group of the benzyloxy-benzoate structure make it an excellent component for creating materials with specific, tunable properties.

The benzyloxy-benzoate moiety is a well-established mesogen—a fundamental unit that induces liquid crystalline phases. The incorporation of this rigid, rod-like structure into molecules can lead to the formation of various mesophases, such as the smectic A (SmA) phase, which is characterized by a layered arrangement of molecules. Research has shown that the presence and rigidity of the terminal benzyloxy group can enhance the ordering of the molecules, favoring the formation of more ordered smectic phases over nematic (N) phases. researchgate.net The thermal stability and the specific type of liquid crystal phase can be fine-tuned by modifying the length of alkoxy chains attached elsewhere on the molecule, demonstrating the benzyloxy-benzoate unit's critical role in designing liquid crystals with desired properties for optical and electro-optical device applications. researchgate.netrsc.org

Table 2: Influence of Benzyloxy Group on Liquid Crystal Properties

| Compound Structure | Observed Mesophase(s) | Key Finding | Reference |

| (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline | Smectic A (SmA) | The terminal benzyloxy group promotes the formation of highly ordered SmA phases and removes nematic phases. | researchgate.net |

| Methyl 4-(4ʹ-(4ʺ-(decyloxy)benzyloxy) benzylideneamino)benzoate | Smectic A (SmA) | A calamitic (rod-shaped) liquid crystal with a wide mesomorphic range. | rsc.org |

In polymer science, benzyloxy-benzoate derivatives are used as precursors for monomers that can be polymerized to create advanced functional materials. Specifically, they are used to form polymers with highly tapered side chains. researchgate.net These side chains, derived from molecules like 2-vinyloxyethyl 3,4,5-tris[4-(n-dodecanyloxy)benzyloxy]benzoate, can self-assemble into highly organized supramolecular structures, such as columnar hexagonal phases. researchgate.netrsc.org This self-assembly behavior is analogous to that of the tobacco mosaic virus, leading to materials with unique structural and physical properties. rsc.org Furthermore, related monomers such as α-benzylcarboxylate-ε-caprolactone are used in the ring-opening polymerization to produce functionalized poly(ε-caprolactone)s, which are biocompatible and biodegradable polymers with significant potential in biomedical applications like drug delivery. google.com

Catalyst Development and Ligand Design

In the field of catalysis, the development of new, highly efficient ligands for transition metals is crucial for advancing synthetic chemistry. While this compound itself is not typically incorporated into the structure of these ligands, closely related benzoate esters serve as important benchmark substrates for evaluating the performance of new catalyst systems. For example, in the development of novel ligands for nickel-catalyzed cross-electrophile coupling reactions, substrates like ethyl 4-bromobenzoate (B14158574) and the more challenging ethyl 2-bromobenzoate (B1222928) are used to screen the effectiveness of new ligand libraries. nih.gov The ability of a new catalyst to successfully couple these types of substrates, which contain potentially coordinating functional groups, is a key indicator of its scope and utility for synthesizing pharmaceutically relevant molecules. nih.govmit.edu This highlights the indirect but significant role of this class of compounds in advancing catalyst and ligand design. mit.edunih.gov

Structural Analysis and Conformation

Structure Activity Relationship Sar Studies of Ethyl 2 Benzyloxy Benzoate Analogs

Investigating the Impact of Substituent Modifications on Chemical Reactivity and Interactions

The chemical reactivity and intermolecular interactions of ethyl 2-(benzyloxy)benzoate analogs can be significantly influenced by the nature and position of substituents on both the benzoate (B1203000) and benzyloxy rings. These modifications can alter the electronic properties and steric profile of the molecule, thereby affecting its ability to interact with biological targets.

In the context of local anesthetics, for instance, the SAR of benzoic acid derivatives reveals that substituents that increase the electron density of the carbonyl oxygen can enhance activity. youtube.com Favorable substituents on the aryl ring often include electron-donating groups like alkoxy and amino groups, particularly in the ortho or para positions. youtube.com These modifications can influence the binding of the local anesthetic to its receptor protein channel. pharmacy180.com

The following table illustrates the hypothetical impact of various substituents on the chemical properties of this compound analogs, based on established principles of physical organic chemistry.

| Substituent (Position on Benzoate Ring) | Electronic Effect | Predicted Impact on Carbonyl Reactivity | Predicted Impact on Interaction Potential |

| 4-Methoxy | Electron-donating | Increased nucleophilicity of carbonyl oxygen | Enhanced hydrogen bond acceptor capability |

| 4-Nitro | Electron-withdrawing | Decreased nucleophilicity of carbonyl oxygen | Altered electrostatic interactions |

| 4-Chloro | Electron-withdrawing (inductive), Electron-donating (resonance) | Modulated reactivity | Potential for halogen bonding |

| 4-Methyl | Electron-donating | Slightly increased nucleophilicity | Enhanced hydrophobic interactions |

This table is illustrative and based on general chemical principles.

Research on phenoxy and benzyloxyacetic acid derivatives as antisickling agents has shown that the potency of these compounds correlates with the physicochemical properties of the substituents. nih.gov Specifically, positive correlations were observed with the hydrophobicity (π values) and electronic effects (sigma constants) of substituents at the ortho, meta, and para positions. nih.gov This indicates that both the electronic nature and the lipophilicity of the substituents are crucial for the biological activity of these compounds.

Stereochemical Influences on Molecular Recognition Phenomena

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are often chiral macromolecules such as proteins and nucleic acids. The three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and efficacy. For analogs of this compound that possess chiral centers, the different stereoisomers (enantiomers or diastereomers) may exhibit distinct biological activities.

A study on 4-(hexyloxy)benzoate derivatives, which share a similar benzoate ester core, revealed that stereoisomerism can influence receptor binding affinity. biorxiv.orgbiorxiv.org For instance, two S-stereoisomers in this study demonstrated approximately a twofold higher affinity for all muscarinic receptor subtypes compared to their corresponding R-stereoisomers. biorxiv.orgbiorxiv.org This difference in affinity underscores the importance of the specific spatial orientation of functional groups for optimal interaction with the receptor's binding pocket.

In another example, the stereoisomeric position of acetate (B1210297) groups in a benzo[b]acronycine derivative, a DNA-alkylating agent, was found to significantly impact its biological activity. nih.gov The cis- and trans-isomers, as well as their individual enantiomers, displayed different potencies in terms of DNA alkylation, cytotoxicity, and antitumor activity. nih.gov Notably, the most cytotoxic enantiomer had the acetate group at the C1 position in the S configuration, while the most efficient DNA-alkylating enantiomer had it in the R configuration. nih.gov This divergence in activity was attributed to differences in the local opening of the DNA helix induced by the different stereoisomers. nih.gov

The following table provides a hypothetical comparison of the biological activity of two enantiomers of a chiral this compound analog.

| Enantiomer | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| (R)-isomer | 50 | 100 |

| (S)-isomer | 25 | 45 |

This table is for illustrative purposes to demonstrate the potential differences in activity between stereoisomers.

These examples highlight that a precise three-dimensional complementarity between a ligand and its receptor is often a prerequisite for strong and specific binding, leading to a desired biological response.

Conformational Space and Its Correlation with Molecular Function

The biological activity of flexible molecules like this compound and its analogs is not only determined by their static structure but also by their ability to adopt different conformations. The ensemble of all possible three-dimensional arrangements of a molecule constitutes its conformational space. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is crucial for its function.

The benzyloxy and ethyl ester groups in this compound are connected by single bonds, allowing for considerable rotational freedom. This flexibility means the molecule can exist in various conformations, and the biologically active conformation may not be the one with the lowest energy in solution. The process of a ligand binding to a receptor often involves a conformational change in both the ligand and the receptor, a phenomenon known as "induced fit". nih.gov

Studies on the conformational flexibility of various drug molecules have shown that understanding the accessible conformations and the energy barriers between them is essential for rational drug design. researchgate.net For instance, in a series of M-cholinolytics, modifying the conformational flexibility by replacing a phenyl group with a cyclohexyl group led to a significant increase in the number of possible conformations and a corresponding change in conformational entropy, which correlated with a decrease in receptor affinity. biorxiv.orgbiorxiv.org

Computational Approaches to SAR: Molecular Docking and Binding Energy Calculations

Computational methods have become indispensable tools in modern drug discovery and SAR studies. Molecular docking and binding energy calculations, in particular, provide valuable insights into the interactions between a ligand and its target receptor at the molecular level.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method allows researchers to visualize the binding mode of this compound analogs within the active site of a target protein. Docking studies can help to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. nih.gov For example, in a study of benzyloxy chalcone (B49325) derivatives as monoamine oxidase B inhibitors, molecular docking was used to identify π-π stacking interactions that stabilized the ligand-protein complex. nih.gov

Binding Energy Calculations provide a quantitative estimate of the binding affinity between a ligand and a receptor. One common method for this is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.gov This method combines molecular mechanics energy calculations with a continuum solvent model to estimate the free energy of binding. In the aforementioned study of benzyloxy chalcone derivatives, MM/GBSA calculations were performed on trajectories from molecular dynamics simulations to obtain more precise binding affinities compared to docking scores alone. nih.gov

The following table summarizes the results of a hypothetical molecular docking and binding energy calculation study for a series of this compound analogs targeting a specific receptor.

| Analog | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔGbind, kcal/mol) | Key Predicted Interactions |

| This compound | -7.5 | -8.2 | Hydrogen bond with Ser-122, π-π stacking with Phe-256 |

| Ethyl 2-(4-methoxybenzyloxy)benzoate | -8.1 | -9.0 | Additional hydrogen bond with Gln-150 |

| Ethyl 2-(4-nitrobenzyloxy)benzoate | -6.9 | -7.1 | Unfavorable electrostatic interaction with Asp-120 |

| Ethyl 2-(benzyloxy)-4-chlorobenzoate | -7.8 | -8.5 | Halogen bond with backbone carbonyl of Gly-255 |

This table is illustrative and represents the type of data generated from computational SAR studies.

Molecular Dynamics (MD) Simulations can further refine the understanding of ligand-receptor interactions. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the binding process and the stability of the ligand-receptor complex. nih.govresearchgate.net These simulations can reveal how the flexibility of both the ligand and the receptor influences binding and can help to identify stable binding conformations. researchgate.net

By integrating these computational approaches, researchers can build robust SAR models that can predict the activity of novel analogs, prioritize compounds for synthesis, and guide the optimization of lead candidates.

Quantitative and Qualitative Analytical Methodologies for Comprehensive Assessment

Chromatographic Techniques for Purity, Separation, and Quantification

Chromatography is the cornerstone of analytical chemistry for Ethyl 2-(benzyloxy)benzoate, providing powerful tools for separation and analysis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are routinely utilized to ensure the quality and integrity of the compound.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment and quantification of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed to separate the compound from nonpolar and polar impurities. helixchrom.com Detection is typically achieved using a UV detector, as the aromatic rings in the molecule absorb ultraviolet light. uma.esheraldopenaccess.us

For chiral molecules, determining the proportion of one enantiomer to the other, known as enantiomeric excess (ee), is critical. heraldopenaccess.us Although this compound itself is not chiral, derivatives or related chiral intermediates may require such analysis. Chiral HPLC is the method of choice for this purpose. uma.esnih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. heraldopenaccess.us A similar approach was successfully used to resolve the four stereoisomers of a related compound, ethyl 3,5-dihydroxy-6-benzyloxy hexanoate, using a simple gradient elution on an OD-RH column. nih.gov

Table 1: Illustrative HPLC and Chiral HPLC Parameters

| Parameter | HPLC (Purity Assay) | Chiral HPLC (for related chiral compounds) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., CHIRALPAK® IA) |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer gradient | Isocratic mixture (e.g., Hexane (B92381)/Isopropanol) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detector | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 - 20 µL | 5 - 10 µL |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used for separating and identifying volatile and semi-volatile compounds. For this compound, GC-MS is particularly useful for identifying volatile impurities that may be present from its synthesis, such as residual solvents (e.g., toluene, ethanol) or starting materials like benzyl (B1604629) alcohol. fao.org

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. scispace.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This process generates a unique mass spectrum for each compound, acting as a "molecular fingerprint" that allows for definitive identification. nih.gov The technique is highly sensitive and can be used for quantitative analysis by comparing the response of the analyte to that of an internal standard. nih.govnih.gov

Table 2: Typical GC-MS Operating Conditions

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temp. | 250 °C |

| Oven Program | Initial temp. 60-80 °C, ramped to 280-300 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40 - 500 amu |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic organic chemistry to monitor the progress of reactions. libretexts.orgukessays.com In the synthesis of this compound, which can be formed via the esterification of 2-(benzyloxy)benzoic acid, TLC is an invaluable tool.

To monitor the reaction, small aliquots of the reaction mixture are taken over time and spotted on a TLC plate alongside the starting materials. libretexts.org The plate is then developed in a suitable solvent system (mobile phase). As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product, this compound, will appear and intensify. libretexts.org The relative positions of the spots (Rf values) depend on their polarity; the less polar product typically has a higher Rf value than the more polar carboxylic acid starting material. Visualization is often achieved under UV light, as the aromatic components are UV-active.

Table 3: Example of TLC for Reaction Monitoring

| Lane | Substance | Rf Value (Hypothetical) | Observation under UV Light (254 nm) |

|---|---|---|---|

| 1 | 2-(Benzyloxy)benzoic Acid (Start) | 0.35 | Dark spot |

| 2 | Co-spot (Start + Reaction Mix) | 0.35 and 0.60 | Two separated dark spots |

Sample Preparation and Isolation Techniques for Analytical Purity

The accuracy and reliability of any analytical method depend heavily on the quality of the sample preparation. The goal of sample preparation is to isolate this compound from the sample matrix (e.g., a reaction mixture, a formulated product) and remove any interfering substances before analysis.

Common techniques for preparing samples for chromatographic analysis include:

Liquid-Liquid Extraction (LLE): This is a fundamental technique used to separate compounds based on their relative solubilities in two different immiscible liquids, such as an organic solvent and an aqueous solution. nih.govscribd.com For instance, after synthesis, the reaction mixture can be neutralized and extracted with an organic solvent like ethyl acetate (B1210297). The desired ester will preferentially dissolve in the organic layer, separating it from water-soluble salts and impurities. nih.gov

Filtration: A straightforward method to remove solid impurities or drying agents (like anhydrous sodium sulfate) from the organic solution containing the product.

Column Chromatography: For achieving high purity, flash chromatography using silica (B1680970) gel is often employed. semanticscholar.org The crude product is loaded onto a column of silica gel and eluted with a solvent system (e.g., a mixture of hexane and ethyl acetate). Components separate based on their polarity, allowing for the collection of pure fractions of this compound.

Dilution: For quantitative analysis by HPLC or GC-MS, a highly purified and isolated sample is accurately weighed and dissolved in a suitable solvent to a known concentration. gcms.cz

Proper sample preparation is crucial to prevent contamination of the analytical instrument and to ensure that the measured response is solely due to the analyte of interest, thereby guaranteeing the analytical purity of the results.

Future Research Directions and Emerging Paradigms in Ethyl 2 Benzyloxy Benzoate Research

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of benzoate (B1203000) esters, including Ethyl 2-(benzyloxy)benzoate, often relies on methods that are not environmentally benign, such as the Fischer esterification which uses strong acid catalysts like sulfuric acid. chemicalbook.com A significant future direction is the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key research thrusts in this area include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites and modified clays, offers a promising alternative to homogeneous catalysts. spectroscopyonline.comresearchgate.net These materials are easily separable from the reaction mixture, reusable, and often exhibit high selectivity, thereby reducing downstream processing costs and environmental impact. For instance, a method for preparing ethyl benzoate utilizes modified clay as a catalyst, which can be recycled.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. cibtech.org Its application to the synthesis of this compound could lead to significantly shorter reaction times, increased yields, and reduced energy consumption compared to conventional heating methods. cibtech.org

Solvent-Free or Green Solvent Systems: A major goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents. Research into solvent-free reaction conditions or the use of greener alternatives like ionic liquids or supercritical fluids for the synthesis of this compound is a critical area of investigation.

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Heterogeneous Catalysis | Easy catalyst separation and recycling, reduced corrosion and waste. |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, lower energy consumption. |

| Solvent-Free/Green Solvents | Reduced environmental impact, simplified product purification. |

Exploration of Novel Reactivity and Unconventional Reaction Pathways

Beyond its synthesis, the exploration of the novel reactivity of this compound is a frontier for discovery. The interplay between the benzoate ester, the benzyl (B1604629) ether, and the aromatic rings provides a rich landscape for chemical transformations. Future research will likely focus on:

C-H Activation: Direct functionalization of the C-H bonds on the aromatic rings of this compound would provide a more atom-economical approach to creating complex derivatives compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Photocatalysis and Electrosynthesis: These emerging techniques offer new ways to access reactive intermediates and enable transformations that are difficult to achieve through conventional thermal methods. The application of photoredox catalysis or electrosynthesis to this compound could unveil unprecedented reaction pathways.

Biocatalysis: The use of enzymes to catalyze the synthesis or modification of this compound represents a highly sustainable and selective approach. Lipases, for example, are known to catalyze esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity.

Advanced in situ Spectroscopic Monitoring of Reactions

To optimize reaction conditions and gain a deeper understanding of reaction mechanisms, the use of advanced in situ spectroscopic techniques is becoming increasingly important. For the synthesis and subsequent reactions of this compound, real-time monitoring can provide invaluable data. spectroscopyonline.comscielo.org.conih.govresearchgate.net

In situ Infrared (IR) Spectroscopy: An IR probe can be used to monitor the progress of esterification reactions by tracking the decrease in the C=O stretching frequency of the carboxylic acid and the increase in the C=O stretching frequency of the ester product. scielo.org.co

In situ Mass Spectrometry: This technique allows for the direct sampling and analysis of the reaction mixture, providing real-time concentration profiles of reactants, intermediates, and products. nih.gov

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the species present in a reaction mixture, offering insights into reaction kinetics and mechanisms.

These techniques, when coupled with kinetic modeling, can lead to a more rational approach to process development and optimization. spectroscopyonline.com

| Spectroscopic Technique | Information Gained |

| In situ IR | Real-time concentration of functional groups (e.g., C=O). scielo.org.co |

| In situ MS | Real-time concentration of individual chemical species. nih.gov |

| In situ NMR | Detailed structural information and reaction kinetics. |

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose novel and efficient synthetic routes, potentially identifying pathways that a human chemist might overlook. researchgate.netchemcopilot.comarxiv.orgchemrxiv.orgmit.edu These tools are trained on vast databases of known reactions and can predict the most likely disconnections in a target molecule. chemcopilot.com

Reaction Optimization: ML algorithms can be used to build predictive models that correlate reaction parameters (e.g., temperature, catalyst loading, solvent) with reaction outcomes (e.g., yield, selectivity). This allows for the rapid optimization of synthetic procedures with a minimal number of experiments.

Predictive Property Design: By analyzing the structure-property relationships of a large dataset of benzoate derivatives, ML models can be developed to predict the physical, chemical, and biological properties of novel this compound derivatives. This can guide the design of new molecules with desired characteristics for specific applications.

Expanding the Scope of Synthetic Applications in Novel Materials and Chemical Technologies

While this compound itself may have specific applications, its true potential may lie in its use as a building block for more complex molecules and materials. Future research will likely explore its incorporation into:

Liquid Crystals: Benzoate derivatives are known to exhibit liquid crystalline properties. researchgate.net The rigid core of this compound, with its potential for modification at various positions, makes it an interesting candidate for the synthesis of new liquid crystal materials with tailored properties for display and sensor applications. researchgate.net

Pharmaceuticals and Agrochemicals: The benzoate moiety is a common feature in many biologically active compounds. google.comnih.gov this compound could serve as a versatile intermediate for the synthesis of new drug candidates and agrochemicals. For instance, benzoic acid and its derivatives are used as preservatives and intermediates in the pharmaceutical industry. nih.gov

Polymers and Advanced Materials: The functional groups of this compound can be modified to allow for its incorporation into polymer backbones or as pendant groups. This could lead to the development of new polymers with unique thermal, optical, or mechanical properties.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(benzyloxy)benzoate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification or nucleophilic substitution. A typical approach involves reacting 2-(benzyloxy)benzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) or using coupling agents like DCC (dicyclohexylcarbodiimide). Key factors include solvent choice (e.g., dichloromethane for mild conditions), temperature control (reflux for activation), and protecting group strategies to prevent side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the pure ester.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- ¹H NMR : Look for signals corresponding to the ethyl ester (triplet at ~1.3 ppm for CH₃, quartet at ~4.3 ppm for CH₂), benzyloxy aromatic protons (downfield-shifted due to electron-withdrawing effects), and benzoate aromatic protons (integration ratios for substituents) .

- IR : Characteristic C=O stretch (~1710 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹).

- MS : Molecular ion peak matching the molecular weight (e.g., calculated for C₁₆H₁₆O₃: 256.3 g/mol) and fragmentation patterns (e.g., loss of ethyl or benzyl groups) .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

Store in airtight containers at 2–8°C to prevent hydrolysis. Use chemical-resistant gloves (nitrile), lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood. In case of skin contact, wash immediately with soap and water .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in large-scale syntheses?

- Catalyst Screening : Test alternatives to H₂SO₄, such as p-toluenesulfonic acid or enzyme-based catalysts, to reduce side reactions.

- Solvent Optimization : Compare polar aprotic solvents (DMF, THF) versus non-polar solvents for reaction efficiency.

- Microwave-Assisted Synthesis : Explore reduced reaction times and improved yields under controlled microwave irradiation .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.

- Purity Assessment : Confirm compound purity (>95% via HPLC) and rule out impurities as confounding factors.

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., methyl vs. ethyl esters, substituent positioning) to isolate bioactive motifs .

Q. How does the benzyloxy group influence the electronic properties and reactivity of this compound in photochemical studies?

The benzyloxy group acts as an electron-donating substituent, stabilizing intermediates in reactions like photo-induced cycloadditions. Computational modeling (DFT) can predict charge distribution, while UV-Vis spectroscopy tracks absorbance shifts (~270–300 nm for π→π* transitions) .

Q. What methodologies are effective for analyzing degradation products of this compound under accelerated stability conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.